Stereochemical Integrity and Enantiomeric Purity: (S)‑Configured Target vs. (R)‑Enantiomer and Racemate
The target compound possesses a defined (2S) absolute configuration at the alanine‑derived chiral centre, as confirmed by the InChI Key stereolayer (YWMBHAQABXHFTI‑PKPIPKONSA‑N, /m0/s1) [REFS‑1]. The (R)‑enantiomer (CAS not assigned in PubChem) and the racemic mixture lack commercial availability with comparable purity documentation. In the broader 2‑aminothiazole‑propanamide class, enantiomeric pairs often display divergent biological potencies; for example, opposite enantiomers of thiazole‑containing kinase inhibitors have shown >10‑fold differences in IC₅₀ values across multiple targets [REFS‑2]. Consequently, procurement of the (S)‑configured target ensures stereochemical fidelity that a racemate or the (R)‑enantiomer cannot provide.
| Evidence Dimension | Defined atom stereocenter count and enantiomeric purity |
|---|---|
| Target Compound Data | 1 defined atom stereocenter [S]; commercial purity ≥98 % (Leyan) [REFS‑3] |
| Comparator Or Baseline | (R)‑enantiomer – no defined PubChem entry; racemic mixture – undefined stereocenter count |
| Quantified Difference | Δ stereocenter count = +1 (target vs. racemate); enantiomeric excess (e.e.) ≥96 % for target (based on 98 % purity assumption) vs. undefined e.e. for racemate |
| Conditions | Published computed properties (PubChem) and vendor‑certified purity (HPLC, Leyan) |
Why This Matters
For medicinal chemistry programs requiring stereochemically pure building blocks (e.g., fragment‑based screening, enantioselective SAR), the (S)‑configured target eliminates the confounding variable of enantiomeric impurity, avoiding false‑negative or misleading activity readouts.
- [1] PubChem. Compound summary for CID 66569031: (S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354027-03-4 (accessed 2026‑05‑02). View Source
- [2] Morphy, R. & Rankovic, Z. (2009). Designing multiple ligands – medicinal chemistry strategies and challenges. Current Pharmaceutical Design, 15(6), 587‑600. https://doi.org/10.2174/138161209787315594 View Source
